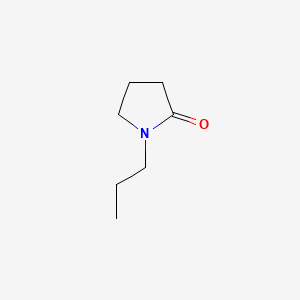
1-Propylpyrrolidin-2-one
Übersicht
Beschreibung
1-Propylpyrrolidin-2-one, also known as N-Propyl-2-pyrrolidone, is a chemical compound with the CAS Number: 3470-99-3. It has a molecular weight of 127.19 . This compound is used for industrial and scientific research purposes .
Synthesis Analysis
Pyrrolidine compounds, including 1-Propylpyrrolidin-2-one, can be synthesized using different strategies. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Propylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment and a marked PSA value .Chemical Reactions Analysis
The chemical reactions involving 1-Propylpyrrolidin-2-one can be encoded and decoded into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Propylpyrrolidin-2-one include its molecular weight, IUPAC name, InChI code, and purity . More detailed properties such as density, total porosity, air space, water retention, pH, electrical conductivity, and available nutrient content would require specific laboratory analysis .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
“1-Propylpyrrolidin-2-one” is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a scaffold for the development of drugs with neuropharmacological activities. For instance, derivatives of pyrrolidine alkaloids have been shown to possess significant biological activities, including neuroprotective effects .
Antioxidant and Anti-inflammatory Agents
Research indicates that pyrrolidine alkaloids, including those derived from “1-Propylpyrrolidin-2-one”, exhibit potent antioxidant and anti-inflammatory properties. These compounds can be harnessed to develop treatments for oxidative stress-related diseases and inflammatory conditions .
Antimicrobial Applications
The antimicrobial potential of pyrrolidine derivatives is notable. “1-Propylpyrrolidin-2-one” can be modified to enhance its antibacterial, antifungal, and antiparasitic efficacy, contributing to the fight against resistant microbial strains .
Cancer Therapeutics
Pyrrolidine alkaloids have been identified to have anticancer properties. The modification of “1-Propylpyrrolidin-2-one” can lead to the creation of novel anticancer agents, potentially offering new avenues for cancer treatment .
Anti-hyperglycemic Agents
The compound’s derivatives are being explored for their anti-hyperglycemic effects, which could be beneficial in managing diabetes and related metabolic disorders. This application is particularly promising for the development of new classes of antidiabetic medications .
Organ Protective Agents
“1-Propylpyrrolidin-2-one” and its derivatives may offer organ protective benefits, such as renal protection. This could translate into therapeutic applications for preventing or treating organ damage due to various etiologies .
Green Chemistry
The compound is also finding applications in green chemistry practices, such as Microwave-Assisted Organic Synthesis (MAOS). This approach enhances synthetic efficiency and supports environmentally friendly chemical processes .
Lead Compounds for Drug Discovery
Lastly, “1-Propylpyrrolidin-2-one” serves as a source for pharmacologically active lead compounds. Its versatility allows for the development of a wide range of drugs with diverse therapeutic effects, making it a valuable asset in drug discovery and development .
Safety and Hazards
Zukünftige Richtungen
The future directions for 1-Propylpyrrolidin-2-one could involve further exploration of its biological activities and potential applications in medicinal chemistry . The development of new pyrrolidine compounds with different biological profiles could be guided by the study of 1-Propylpyrrolidin-2-one .
Wirkmechanismus
Target of Action
1-Propylpyrrolidin-2-one, also known as N-propylpyrrolidone, is an organic compound It’s known that pyrrolidin-2-one derivatives have a wide range of biological activities .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with various biological targets, leading to a range of effects . More research is needed to elucidate the specific interactions of 1-Propylpyrrolidin-2-one with its targets.
Biochemical Pathways
Pyrrolidin-2-one is the simplest member of the class of pyrrolidin-2-ones, which are known to play a role in various biological processes
Pharmacokinetics
It’s known that the compound has strong solubility and volatility . It’s a hygroscopic liquid that can easily absorb moisture in the air . These properties may influence its bioavailability.
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the compound is a hygroscopic liquid that can easily absorb moisture in the air . This suggests that environmental factors such as humidity could potentially influence its stability and action.
Eigenschaften
IUPAC Name |
1-propylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCALJVULAGICIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340683 | |
| Record name | 1-propylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpyrrolidin-2-one | |
CAS RN |
3470-99-3 | |
| Record name | N-Propyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-propylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





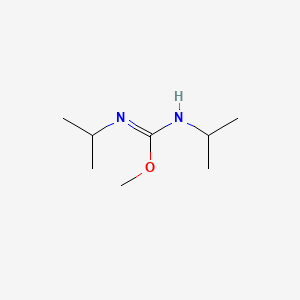
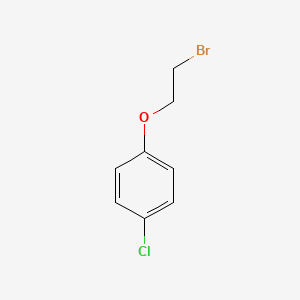
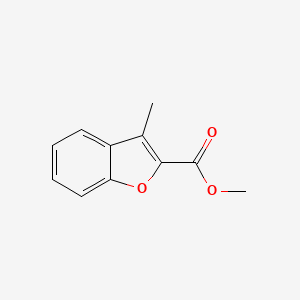
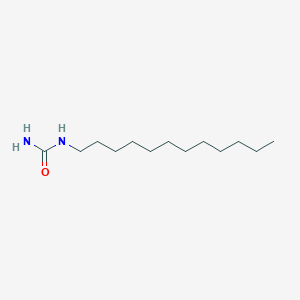
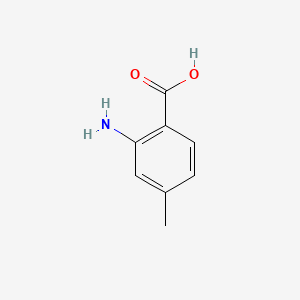
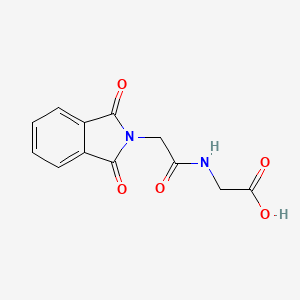
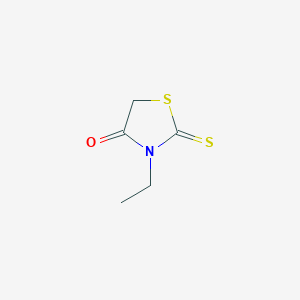
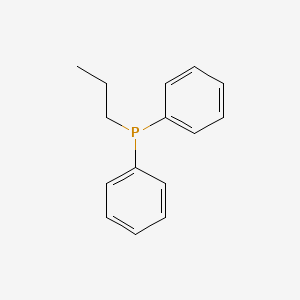

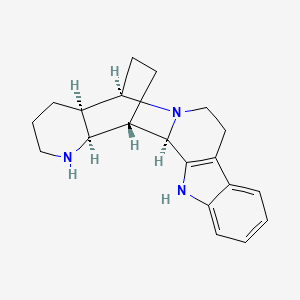

![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)